2-Chloro-3-cyclopropoxy-5-methoxypyridine
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Overview
Description
2-Chloro-3-cyclopropoxy-5-methoxypyridine is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropoxy-5-methoxypyridine typically involves the reaction of 2-chloro-5-methoxypyridine with cyclopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the methoxy group with the cyclopropoxy group . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropoxy-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine oxides or other oxidized products.
Reduction Reactions: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-3-cyclopropoxy-5-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
2-Chloro-3-methoxypyridine: Similar structure but lacks the cyclopropoxy group and has different substitution patterns.
2-Chloro-5-cyclopropoxypyridine: Similar structure but lacks the methoxy group.
Uniqueness
2-Chloro-3-cyclopropoxy-5-methoxypyridine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyloxy-5-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO2/c1-12-7-4-8(9(10)11-5-7)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
FLGFOZGAXUZQQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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